4-Methoxypiperidine
Overview
Description
4-Methoxypiperidine is a chemical compound with the molecular formula C6H13NO . It is also known by other names such as 4-Methoxypiperidin, methyl 4-piperidinyl ether, and Piperidine, 4-methoxy- .
Synthesis Analysis
4-Methoxypiperidine can be synthesized through various methods . One such method involves the use of hydrogen and palladium 10% on activated carbon in methanol at 20°C for 3 hours . The reaction mixture is then filtered and the filtrate is concentrated in vacuo to obtain 4-methoxypiperidine .
Molecular Structure Analysis
The molecular weight of 4-Methoxypiperidine is 115.18 g/mol . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .
Physical And Chemical Properties Analysis
4-Methoxypiperidine has a density of 0.9±0.1 g/cm3, a boiling point of 149.9±33.0 °C at 760 mmHg, and a vapour pressure of 3.9±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 38.7±3.0 kJ/mol and a flash point of 49.7±14.8 °C . The index of refraction is 1.448 and the molar refractivity is 33.1±0.4 cm3 .
Scientific Research Applications
Synthesis of Drug Intermediates
4-Methoxypiperidine has been utilized in the synthesis of various drug intermediates. For instance, Shirode et al. (2008) described an efficient synthesis of (3S,4R)-4-benzylamino-3-methoxypiperidine, a useful intermediate for the chiral synthesis of the drug molecule Cisapride and its analogs (Shirode et al., 2008). This highlights its role in developing chiral molecules for pharmaceutical use.
Development of Voltage-Gated Potassium Channel Blockers
In research related to multiple sclerosis (MS) treatment, Rodríguez-Rangel et al. (2020) investigated novel 4AP derivatives containing methoxy (-OCH3), such as 3-methoxy-4-aminopyridine (3MeO4AP), as potential candidates for PET imaging and/or therapy (Rodríguez-Rangel et al., 2020).
Synthesis of Piperidine Derivatives
Okitsu et al. (2001) developed new methods for the preparation of piperidine derivatives, including 2-methoxypiperidine, exploring their potential in nucleophilic substitution reactions (Okitsu et al., 2001). This research contributes to the broader field of organic synthesis, particularly in the context of imino-sugars.
Electrocatalysis and Film Electrodes
Quirk et al. (2016) studied the adsorption of 4-methoxypyridine on gold films using surface-enhanced infrared absorption spectroscopy (SEIRAS). Their research provided insights into the molecular interactions relevant to electrocatalysis and film electrodes (Quirk et al., 2016).
Polymerization Processes
Pounder et al. (2011) reported the ring-opening polymerization of an O-carboxyanhydride monomer derived from L-malic acid, where 4-methoxypyridine was identified as an effective catalyst. This study contributes to the field of polymer chemistry, specifically in the synthesis of biodegradable polymers (Pounder et al., 2011).
Conformational Analysis of Piperidine Derivatives
Duquet et al. (2010) conducted a conformational analysis of trans and cis isomers of N-trifluoroacetyl-2-methoxy-4-t. butylpiperidine, contributing to the understanding of molecular structures and their impact on chemical reactivity (Duquet et al., 2010).
Synthesis of Lycopodium Alkaloids
Bisai and Sarpong (2010) utilized methoxypyridine in the total synthesis of the Lycopodium alkaloid lycoposerramine R. Their research demonstrates the application of 4-methoxypiperidine in complex natural product synthesis (Bisai & Sarpong, 2010).
Safety And Hazards
4-Methoxypiperidine is considered hazardous . It causes severe skin burns and eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .
properties
IUPAC Name |
4-methoxypiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-8-6-2-4-7-5-3-6/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYSHALLPAKUHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193464 | |
Record name | 4-Methoxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxypiperidine | |
CAS RN |
4045-24-3 | |
Record name | 4-Methoxypiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4045-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxypiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004045243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxypiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.585 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHOXYPIPERIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQT8YK55HT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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